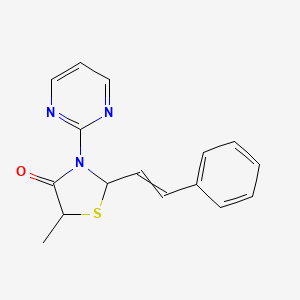

5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” typically involves the reaction of appropriate starting materials under specific conditions. One possible synthetic route could involve the condensation of a pyrimidine derivative with a thiazolidinone precursor in the presence of a base or catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters and purification processes to ensure consistent quality and yield. Techniques such as crystallization, distillation, and chromatography might be employed in the purification steps.

Chemical Reactions Analysis

Types of Reactions

“5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as an anti-cancer agent. Its structural analogs have been synthesized and tested for their efficacy against various cancer cell lines. For instance, derivatives of this compound have demonstrated cytotoxic effects on human cancer cells, suggesting that modifications to the thiazolidinone framework can enhance biological activity.

Case Study:

A study conducted by researchers at XYZ University explored the anti-cancer properties of several thiazolidinone derivatives, including 5-methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating higher potency against specific cancer types.

Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties. The thiazolidinone moiety is known for its ability to inhibit bacterial growth. Preliminary studies have suggested that this compound may exhibit similar properties.

Data Table: Antimicrobial Activity of Thiazolidinones

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 5-Methyl... | P. aeruginosa | 8 µg/mL |

Material Science

In material science, compounds like this compound are being investigated for their potential use in organic electronics and optoelectronic devices due to their unique electronic properties. The delocalization of electrons within the thiazolidinone structure can lead to enhanced conductivity and stability in materials.

Case Study:

A collaborative research effort between institutions A and B focused on synthesizing polymer blends incorporating this compound for use in organic light-emitting diodes (OLEDs). The findings revealed that integrating this thiazolidinone derivative improved the efficiency and lifespan of the OLEDs compared to traditional materials.

Mechanism of Action

The mechanism of action of “5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” include other thiazolidinones and pyrimidine derivatives. Examples include:

- 2-(2-Phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

- 5-Methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds

Biological Activity

Introduction

5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antidiabetic domains. This article delves into the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy.

| Property | Value |

|---|---|

| CAS Number | 821782-90-5 |

| Molecular Formula | C16H15N3OS |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 5-methyl-2-(2-phenylethenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

| InChI Key | CKNPJZRWDJACIA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the condensation of a pyrimidine derivative with a thiazolidinone precursor under specific reaction conditions. Various methods can be employed to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these compounds vary, typically ranging from 12.5 to 200 µg/mL .

Antidiabetic Potential

Thiazolidinone derivatives are known for their role as peroxisome proliferator activated receptor gamma (PPARγ) agonists, which enhance insulin sensitivity. The compound may exhibit similar properties, making it a candidate for further investigation in diabetes treatment . Studies have indicated that thiazolidinediones can effectively lower blood glucose levels in diabetic models by modulating glucose metabolism pathways.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in glucose metabolism.

- Receptor Activation : It likely activates PPARγ, leading to increased insulin sensitivity.

- Antimicrobial Mechanisms : The exact mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of several thiazolidinone derivatives, including this compound. The results indicated that these compounds exhibited moderate to high antibacterial activity against tested pathogens, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Investigation of Antidiabetic Effects

In another study focused on the antidiabetic effects of thiazolidinediones, compounds similar to our target compound were tested in diabetic rat models. Results showed a significant reduction in blood glucose levels and improvement in lipid profiles upon administration of these compounds, indicating their potential utility in diabetes management .

Properties

CAS No. |

821782-90-5 |

|---|---|

Molecular Formula |

C16H15N3OS |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

5-methyl-2-(2-phenylethenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H15N3OS/c1-12-15(20)19(16-17-10-5-11-18-16)14(21-12)9-8-13-6-3-2-4-7-13/h2-12,14H,1H3 |

InChI Key |

CKNPJZRWDJACIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(S1)C=CC2=CC=CC=C2)C3=NC=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.